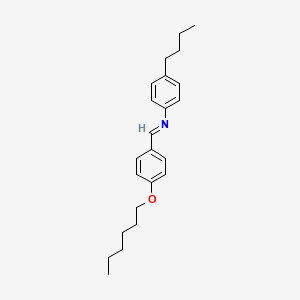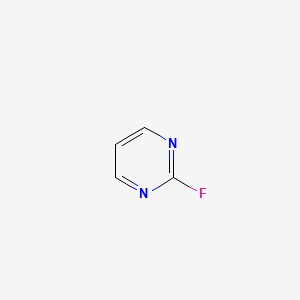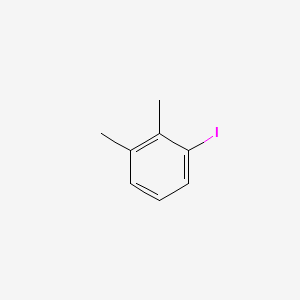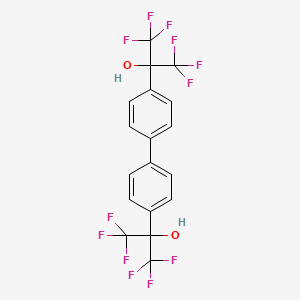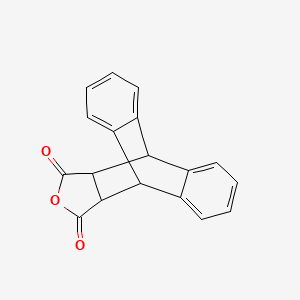
Anthracene-maleic anhydride diels-alder adduct
Descripción general
Descripción
The Anthracene-maleic anhydride Diels-Alder adduct is a product of a [4+2] cycloaddition reaction between anthracene (the diene) and maleic anhydride (the dienophile) . This reaction forms two C-C single bonds simultaneously .
Synthesis Analysis
The synthesis of the Anthracene-maleic anhydride Diels-Alder adduct involves dissolving two solids, anthracene and maleic anhydride, in xylene and refluxing . The product, 9,10-dihydroanthracene-9,10-α,β-succinic anhydride, is then recovered and isolated by vacuum filtration .Molecular Structure Analysis
The molecular formula of the Anthracene-maleic anhydride Diels-Alder adduct is C18H12O3 . Its molecular weight is 276.2861 . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a diene and a dienophile . In this case, anthracene acts as the diene and maleic anhydride as the dienophile . The reaction forms two C-C single bonds simultaneously .Physical And Chemical Properties Analysis
The Anthracene-maleic anhydride Diels-Alder adduct has a molecular weight of 276.2861 . More detailed physical and chemical properties could not be found in the search results.Aplicaciones Científicas De Investigación
Organic Synthesis
Anthracene-maleic anhydride Diels-Alder adduct is used in organic synthesis . The Diels-Alder reaction is one of the most emblematic pericyclic reactions and is celebrated due to its synthetic reliability and atom-economic approach for the facile construction of various complex 6-membered ring systems in a regio- and stereoselective fashion .
Functionalization of Terminal Rings of Anthracene
The adduct has been used in the functionalization of terminal rings of anthracene . This involves a 1,4-selective [4+2]-cycloaddition strategy of 9,10-unsubstituted anthracenes by installing electron-donating substituents on the terminal rings .
Electrophilic Substitution Reactions
The adduct has been used in electrophilic substitution reactions . This involves the regioselective functionalization of the terminal anthracene ring .
Preparation of Cyclophanes
Anthracene adducts have been used to prepare cyclophanes which can act as receptors for ammonium ions .
Formation of Bridged Polycyclic Anhydride
The adduct is used in the formation of a bridged polycyclic anhydride . This involves dissolving two solids – anthracene and maleic anhydride – in xylene and refluxing .
Drug Delivery Systems
The adduct has potential use in drug delivery systems. This involves studying the adduct for its potential use in a variety of applications, ranging from drug delivery systems to materials science.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O3/c19-17-15-13-9-5-1-2-6-10(9)14(16(15)18(20)21-17)12-8-4-3-7-11(12)13/h1-8,13-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKVQQJLLWSBFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)OC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-Oxapentacyclo[6.6.5.0(2,7).0(9,14).0(15,19)]-nonadeca-2,4,6,9,11,13-hexaene-16,18-dione | |
CAS RN |
5443-16-3 | |
| Record name | Anthracene-maleic anhydride diels-alder adduct | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005443163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthracene,maleic anhydride adduct | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13695 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzo(h,k)-4-oxatricyclo(5.2.2.02,6)unde c-8,10-diene-3, 5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the anthracene-maleic anhydride Diels-Alder adduct a potential candidate for non-linear optical (NLO) applications?
A1: The abstract highlights that organic materials are gaining interest for NLO applications due to their potential advantages over inorganic counterparts. [] The research focuses on the synthesis and characterization of the anthracene-maleic anhydride Diels-Alder adduct, suggesting its potential for NLO applications. While the abstract doesn't delve into the specific properties that make this adduct promising, it does mention that the research was prompted by the success of molecular engineering in controlling NLO properties. This implies that the adduct's structure, potentially influenced by the Diels-Alder reaction and the electronic properties of anthracene, likely contributes to its NLO behavior. Further investigation into its hyperpolarizability and other relevant properties would be needed to confirm its efficacy.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



